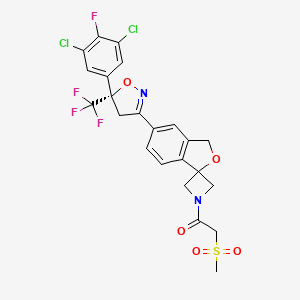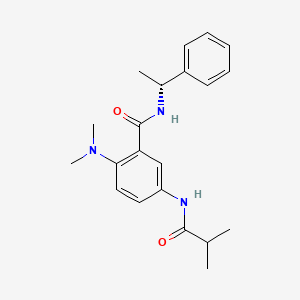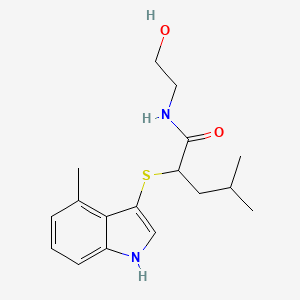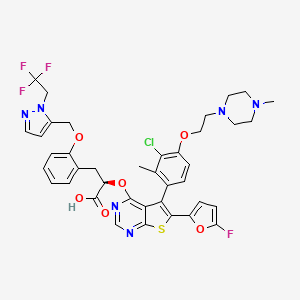
沙朗内 (Sarolaner)
描述
沙罗兰是一种主要用于治疗犬类跳蚤和蜱虫感染的体外寄生虫兽药。它属于异恶唑啉类化合物,以其对多种体外寄生虫的广谱活性而闻名。 沙罗兰以商品名辛巴利卡上市,也是复方药物如辛巴利卡三重奏和革命加的成分 .
科学研究应用
沙罗兰具有广泛的科学研究应用,包括:
寄生虫学: 研究其对各种体外寄生虫的功效及其控制动物寄生虫感染的潜力.
药理学: 研究其在不同动物模型中的药代动力学、安全性以及有效性.
毒理学: 调查其安全性概况,包括动物的潜在副作用和毒性.
作用机制
沙罗兰通过抑制昆虫神经肌肉接点处γ-氨基丁酸 (GABA) 和谷氨酸受体的功能而发挥作用。这种抑制会导致节肢动物神经系统的过度刺激,从而导致痉挛和寄生虫死亡。沙罗兰与神经和肌肉细胞中的氯离子通道结合,阻断神经信号的传递。 这种机制对节肢动物具有高度选择性,使其对哺乳动物的毒性较低 .
生化分析
Biochemical Properties
Sarolaner functions by inhibiting the function of gamma-aminobutyric acid (GABA) and glutamate receptors at the neuromuscular junctions in insects . These receptors are crucial for the transmission of neuronal signals. By binding to the chloride channels in nerve and muscle cells, Sarolaner blocks the transmission of these signals, leading to paralysis and death of the parasites . The compound interacts with GABA-gated chloride channels (GABACls) and glutamate-gated chloride channels, exhibiting a high affinity for these receptors in arthropods compared to mammals .
Cellular Effects
Sarolaner exerts its effects on various cell types by targeting the neuromuscular junctions. In insects, it causes paralysis by inhibiting the GABA and glutamate receptors, which are essential for normal nerve and muscle function . This inhibition leads to an accumulation of chloride ions within the cells, disrupting the electrochemical gradient and resulting in cellular dysfunction and death . In mammals, Sarolaner has a much lower affinity for these receptors, minimizing its impact on mammalian cell function .
Molecular Mechanism
At the molecular level, Sarolaner binds to the GABA and glutamate receptors in the neuromuscular junctions of insects . This binding inhibits the normal function of these receptors, preventing the transmission of neuronal signals. The inhibition of GABA-elicited currents at both susceptible and resistant flea GABACls is a key aspect of Sarolaner’s mechanism of action . Additionally, Sarolaner has been shown to have a long-lasting plasma concentration and greater in vitro flea and tick potency compared to other isoxazolines .
Temporal Effects in Laboratory Settings
In laboratory settings, Sarolaner has demonstrated rapid and sustained efficacy against fleas and ticks. It is rapidly absorbed following oral administration, with a bioavailability of over 85% . The compound maintains effective plasma concentrations for up to 35 days, providing long-term protection against ectoparasites . Sarolaner is stable under various conditions, and its degradation products have minimal impact on its efficacy .
Dosage Effects in Animal Models
In animal models, the effects of Sarolaner vary with different dosages. A single monthly dose of 2-4 mg/kg has been shown to provide excellent efficacy against flea and tick infestations . Higher doses may lead to adverse effects such as muscle tremors, ataxia, and seizures in some dogs . At therapeutic doses, Sarolaner is well-tolerated and provides sustained protection against ectoparasites .
Metabolic Pathways
Sarolaner is minimally metabolized in dogs, with over 99.9% of the compound binding to plasma proteins . It is primarily eliminated via biliary excretion, with a half-life of 11-12 days . The minimal metabolism and high protein binding contribute to its long-lasting efficacy and stability in the body .
Transport and Distribution
Following oral administration, Sarolaner is rapidly absorbed and distributed throughout the body . It is highly protein-bound, which facilitates its transport and distribution within cells and tissues . The compound accumulates in the plasma, maintaining effective concentrations for extended periods .
Subcellular Localization
Sarolaner is localized primarily in the neuromuscular junctions of insects, where it exerts its inhibitory effects on GABA and glutamate receptors . The compound’s high affinity for these receptors ensures its targeted action against ectoparasites while minimizing its impact on mammalian cells .
准备方法
合成路线和反应条件
沙罗兰是通过多步合成过程合成的,该过程涉及形成氮杂环丁烷基异恶唑啉核心。合成路线通常包括以下步骤:
异恶唑啉环的形成: 这涉及将合适的腈氧化物与烯烃反应形成异恶唑啉环。
氮杂环丁烷环的引入: 然后将异恶唑啉中间体与氮杂环丁烷衍生物反应形成螺环结构。
官能团修饰: 引入或修饰各种官能团以达到所需的化学性质和生物活性.
工业生产方法
沙罗兰的工业生产涉及优化用于大规模生产的合成路线。这包括:
反应条件的优化: 通过优化温度、压力和反应时间来确保高产率和纯度。
纯化过程: 利用结晶、色谱和重结晶等技术来纯化最终产品。
质量控制: 实施严格的质量控制措施以确保最终产品的稳定性和安全性.
化学反应分析
反应类型
沙罗兰会经历各种化学反应,包括:
氧化: 沙罗兰可以进行氧化反应,特别是在硫原子上,导致形成亚砜和砜。
还原: 还原反应可以在硝基上发生,将其转化为胺。
取代: 亲核取代反应可以在卤代芳香环上发生.
常用的试剂和条件
氧化剂: 过氧化氢,间氯过氧苯甲酸。
还原剂: 硼氢化钠,氢化铝锂。
亲核试剂: 甲醇钠,叔丁醇钾.
形成的主要产物
亚砜和砜: 由氧化反应形成。
胺: 由还原反应形成。
取代的芳香族化合物: 由亲核取代反应形成.
属性
IUPAC Name |
1-[6-[(5S)-5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]spiro[1H-2-benzofuran-3,3'-azetidine]-1'-yl]-2-methylsulfonylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2F4N2O5S/c1-37(33,34)9-19(32)31-10-21(11-31)15-3-2-12(4-13(15)8-35-21)18-7-22(36-30-18,23(27,28)29)14-5-16(24)20(26)17(25)6-14/h2-6H,7-11H2,1H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEFKKUZMDEUIP-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C4=NOC(C4)(C5=CC(=C(C(=C5)Cl)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)CC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C4=NO[C@@](C4)(C5=CC(=C(C(=C5)Cl)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2F4N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336934 | |
| Record name | Sarolaner | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1398609-39-6 | |
| Record name | Sarolaner [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398609396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sarolaner | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylsulfonyl Ethanone Derivative | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAROLANER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM113FTW7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride](/img/structure/B610629.png)



